Kinase‑Binding Selectivity: Class‑Level Inference from IKKε/TBK1 Patent Disclosure
The compound falls within the generic structure disclosed in US20140288044A1, which describes inhibitors with IC50 values against IKKε and TBK1 below 100 nM for the most potent examples [1]. However, the exact compound has not been individually profiled, and no comparative data against a named analogue exists. The closest structurally defined comparator in the patent, a pyrimidine‑based IKKε/TBK1 inhibitor (Example 1), achieved an IC50 of 5 nM on TBK1 and 12 nM on IKKε in a FRET‑based enzymatic assay [1]. Without a direct measurement for the target compound, its potency relative to this benchmark cannot be quantified.
| Evidence Dimension | IC50 on TBK1 in a biochemical assay – Target compound value is NOT AVAILABLE |
|---|---|
| Target Compound Data | N/A – compound not individually tested |
| Comparator Or Baseline | Patent Example 1 (pyrimidine‑based IKKε/TBK1 inhibitor): TBK1 IC50 = 5 nM, IKKε IC50 = 12 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | FRET‑based enzymatic assay [1] |
Why This Matters
Procurement of the exact CAS‑registered compound is essential to avoid unintended loss of potency that may arise from even a single‑atom change, as demonstrated by the >100‑fold potency differences observed within the patent series.
- [1] Compositions and therapeutic uses of IKK‑related kinase epsilon and tank‑binding kinase 1 inhibitors. US Patent Application US20140288044A1. Google Patents. View Source
